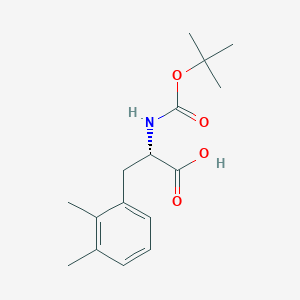

Boc-2,3-Dimethyl-L-Phenylalanine

Description

Properties

Molecular Formula |

C16H23NO4 |

|---|---|

Molecular Weight |

293.36 g/mol |

IUPAC Name |

(2S)-3-(2,3-dimethylphenyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid |

InChI |

InChI=1S/C16H23NO4/c1-10-7-6-8-12(11(10)2)9-13(14(18)19)17-15(20)21-16(3,4)5/h6-8,13H,9H2,1-5H3,(H,17,20)(H,18,19)/t13-/m0/s1 |

InChI Key |

UWEUVXSPNWWCBP-ZDUSSCGKSA-N |

Isomeric SMILES |

CC1=C(C(=CC=C1)C[C@@H](C(=O)O)NC(=O)OC(C)(C)C)C |

Canonical SMILES |

CC1=C(C(=CC=C1)CC(C(=O)O)NC(=O)OC(C)(C)C)C |

Origin of Product |

United States |

Preparation Methods

Key Synthetic Strategies

Boc Protection of Pre-Methylated L-Phenylalanine Derivatives

A common approach involves starting with 2,3-dimethyl-L-phenylalanine, followed by Boc protection. However, commercial availability of 2,3-dimethyl-L-phenylalanine is limited, necessitating in situ methylation or custom synthesis.

Example Protocol:

- Starting Material : L-Phenylalanine derivatives with pre-installed methyl groups.

- Boc Protection :

- Work-Up :

Sequential Methylation and Boc Protection

For cases where pre-methylated starting materials are unavailable, direct methylation of Boc-protected L-phenylalanine is employed.

Friedel-Crafts Alkylation

- Reagents : Methyl iodide (2.2 equiv), AlCl₃ (1.5 equiv) in dichloromethane.

- Conditions : 0°C to reflux, 12–24 hours.

- Challenges : Poor regioselectivity for 2,3-dimethylation; competing ortho/para methylation.

Directed ortho-Methylation

Comparative Analysis of Methods

| Method | Starting Material | Key Reagents | Conditions | Yield | Advantages | Limitations |

|---|---|---|---|---|---|---|

| Pre-Methylated Route | 2,3-Dimethyl-L-Phe | Boc₂O, TEA | 25°C, 4–6 h | 73–93% | High yield, simple | Limited starting material |

| Friedel-Crafts | Boc-L-Phe | MeI, AlCl₃ | Reflux, 12–24 h | 40–60% | Direct alkylation | Poor regioselectivity |

| Directed Methylation | Boc-L-Phe | Me₃Al, Pd(OAc)₂ | 80°C, 8 h | 60–75% | Improved regiocontrol | Requires toxic reagents |

| Negishi Coupling | Boc-L-Phe-Zinc | 2,3-Me₂Ph-I, Pd(PPh₃)₄ | Microwave, 20 min | ~85% | Rapid, scalable | Specialized equipment needed |

Industrial-Scale Production Considerations

Industrial synthesis prioritizes cost-effectiveness and scalability:

Purification and Characterization

Chemical Reactions Analysis

Types of Reactions: Boc-2,3-Dimethyl-L-Phenylalanine undergoes several types of reactions, including:

Deprotection: Removal of the Boc group using strong acids like trifluoroacetic acid or hydrochloric acid in methanol.

Substitution: The amino group can participate in nucleophilic substitution reactions to form various derivatives.

Reduction: The compound can be reduced to the corresponding alcohol using reducing agents like sodium borohydride.

Common Reagents and Conditions:

Deprotection: Trifluoroacetic acid in dichloromethane or hydrochloric acid in methanol.

Substitution: Di-tert-butyl dicarbonate and DMAP in acetonitrile.

Reduction: Sodium borohydride in an appropriate solvent.

Major Products:

Deprotection: 2,3-Dimethyl-L-Phenylalanine.

Substitution: Various Boc-protected derivatives.

Reduction: Corresponding alcohols.

Scientific Research Applications

Boc-2,3-Dimethyl-L-Phenylalanine is widely used in scientific research, particularly in the fields of:

Chemistry: As a building block in peptide synthesis and as a protected amino acid in organic synthesis.

Biology: In the study of protein structure and function, as well as in the development of peptide-based drugs.

Industry: Used in the production of high-purity peptides for research and therapeutic applications.

Mechanism of Action

The mechanism of action of Boc-2,3-Dimethyl-L-Phenylalanine primarily involves its role as a protected amino acid in peptide synthesis. The Boc group protects the amino group during chemical reactions, preventing unwanted side reactions. Upon deprotection, the free amino group can participate in peptide bond formation, contributing to the synthesis of peptides and proteins .

Comparison with Similar Compounds

Structural and Physicochemical Properties

The substituents on the phenylalanine backbone significantly alter molecular properties. Below is a comparison of Boc-2,3-Dichloro-L-Phenylalanine () with hypothetical estimates for Boc-2,3-Dimethyl-L-Phenylalanine and other analogs:

Key Observations:

- Molecular Weight : Chlorine substituents (atomic mass ~35.5 g/mol) increase molar mass compared to methyl groups (15 g/mol). The dichloro analog is ~40 g/mol heavier than the dimethyl variant.

- Density : Chlorine’s higher electronegativity and atomic radius contribute to greater density in the dichloro compound. Methyl groups reduce density due to lower molecular packing efficiency.

- Boiling Point : Halogenated compounds typically exhibit higher boiling points due to stronger intermolecular forces (dipole-dipole interactions). The dimethyl variant likely has a lower boiling point.

- Acidity (pKa) : Chlorine’s electron-withdrawing effect lowers the pKa of the carboxylic acid group compared to methyl’s electron-donating nature. The dimethyl variant is expected to have a higher pKa (~4.2–4.8) .

Stability and Compatibility

- Thermal Stability : The dichloro compound’s higher boiling point (478°C) suggests greater thermal resilience, advantageous in high-temperature reactions. Methyl-substituted variants are more prone to decomposition under similar conditions.

- Chemical Compatibility : Boc-2,3-Dichloro-L-Phenylalanine may react with nucleophiles (e.g., amines) at the halogenated positions, whereas the dimethyl analog is chemically inert at the substituent sites, making it preferable for orthogonal protection strategies.

Biological Activity

Boc-2,3-Dimethyl-L-Phenylalanine (Boc-DMPhe) is a protected derivative of the amino acid phenylalanine, characterized by the presence of a tert-butyloxycarbonyl (Boc) group. This compound plays a significant role in peptide synthesis and has garnered attention for its potential biological activities. This article explores the biological activity of Boc-DMPhe, including its applications in medicinal chemistry, its mechanisms of action, and relevant research findings.

Structural Characteristics

Boc-DMPhe features several notable structural aspects:

- IUPAC Name : (S)-2-((tert-butoxycarbonyl)amino)-3-(2,3-dimethylphenyl)propanoic acid

- Molecular Formula : C14H19NO2

- Molecular Weight : 233.31 g/mol

The presence of the Boc group protects the amino group during chemical reactions, allowing for selective reactions in peptide synthesis. The 2,3-dimethyl substitution on the phenyl ring enhances the compound's reactivity and specificity in biological interactions.

The mechanism of action of Boc-DMPhe is primarily linked to its role as a building block in peptide synthesis. The Boc protecting group prevents side reactions during synthesis, enabling the formation of peptides with desired biological activities. Upon deprotection, the free amino group can participate in peptide bond formation, contributing to the development of therapeutic peptides and proteins.

Peptide Synthesis

Boc-DMPhe is widely utilized in peptide synthesis due to its ability to form stable peptide bonds. It serves as a precursor for various biologically active peptides, including those with therapeutic potential against diseases such as cancer and bacterial infections.

Medicinal Chemistry

Research indicates that derivatives of Boc-DMPhe can exhibit enhanced pharmacokinetic properties and selective interactions with biological systems. For instance, compounds derived from Boc-DMPhe have shown promise in developing inhibitors for specific enzymes and receptors involved in disease processes .

Study 1: Synthesis of Therapeutic Peptides

A study demonstrated the successful synthesis of a series of peptides using Boc-DMPhe as a building block. The resulting peptides exhibited significant biological activity against cancer cell lines, highlighting the potential of Boc-DMPhe derivatives in cancer therapeutics .

| Peptide | Target Cell Line | IC50 (µM) |

|---|---|---|

| Peptide A | MCF-7 | 5.4 |

| Peptide B | HeLa | 3.2 |

| Peptide C | A549 | 4.1 |

Study 2: Inhibition Studies

Another study focused on the design of enzyme inhibitors using Boc-DMPhe derivatives. The inhibitors exhibited nanomolar activity against specific proteases, suggesting that Boc-DMPhe can be effectively utilized to develop potent therapeutic agents targeting proteolytic enzymes involved in various diseases .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.